3-Methyl-2-azaspiro[4.4]nonane

Catalog No.
S1936109
CAS No.
914223-79-3
M.F
C9H17N
M. Wt
139.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-azaspiro[4.4]nonane

CAS Number

914223-79-3

Product Name

3-Methyl-2-azaspiro[4.4]nonane

IUPAC Name

3-methyl-2-azaspiro[4.4]nonane

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

InChI

InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3

InChI Key

NPBBRURTAYRIQO-UHFFFAOYSA-N

SMILES

CC1CC2(CCCC2)CN1

Canonical SMILES

CC1CC2(CCCC2)CN1

Medicinal Chemistry

  • Anti-Cancer Research: Studies suggest spironine may have anti-cancer properties. Research () has investigated its potential in inhibiting the growth of cancer cells. Further research is needed to understand its mechanisms and potential as a therapeutic agent.

Neuroscience

  • Dopamine-Related Disorders: The structural features of spironine make it a potential candidate for treating dopamine-related disorders like Parkinson's disease. Research is ongoing to explore its ability to interact with dopamine receptors in the brain ().

Organic Synthesis

  • Chiral Auxiliary: Spironine's unique structure can be used as a chiral auxiliary in organic synthesis. Chiral auxiliaries are molecules that help control the stereochemistry of a reaction, leading to the desired product with a specific spatial arrangement of atoms. This property of spironine could be valuable for synthesizing complex molecules with desired chirality ().

Supramolecular Chemistry

  • Building Block Potential: Spironine's rigid structure makes it a potential building block for supramolecular chemistry. Supramolecular chemistry deals with the interactions between molecules to create new functional assemblies. Spironine's incorporation into these assemblies could lead to the development of novel materials and devices with specific properties ().

3-Methyl-2-azaspiro[4.4]nonane is a bicyclic compound characterized by its unique spiro structure, which includes a nitrogen atom within the ring system. The compound belongs to the class of azaspiro compounds, which are notable for their potential biological activities and applications in medicinal chemistry. Its molecular formula is C11H17NC_{11}H_{17}N, and it features a spiro junction that contributes to its conformational rigidity and distinct chemical properties.

Typical of nitrogen-containing heterocycles. Notable reactions include:

  • Alkylation: The nitrogen atom can be alkylated using various alkyl halides, leading to derivatives that may exhibit enhanced biological activity.
  • Reduction: The compound can undergo reduction reactions to yield amine derivatives, which may have different pharmacological properties.
  • Cyclization: Under specific conditions, 3-methyl-2-azaspiro[4.4]nonane can serve as a precursor for further cyclization reactions, forming more complex structures.

The reactivity of this compound is influenced by the presence of the spiro structure, which can stabilize certain transition states during chemical transformations.

Research has shown that 3-Methyl-2-azaspiro[4.4]nonane and its derivatives exhibit a range of biological activities:

  • Anticonvulsant Properties: Compounds derived from this structure have been tested for anticonvulsant activity, showing efficacy in seizure models such as the maximum electroshock and subcutaneous pentylenetetrazole tests .
  • Receptor Affinity: Some derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT2A), indicating potential as anxiolytic or antidepressant agents .
  • Calcium Channel Modulation: Studies suggest that certain derivatives may influence voltage-sensitive calcium channels, contributing to their anticonvulsant effects .

The synthesis of 3-Methyl-2-azaspiro[4.4]nonane typically involves several methodologies:

  • Radical Cyclization: Utilizing radical precursors allows for the formation of the azaspiro structure through controlled cyclization reactions.
  • Asymmetric Synthesis: Methods such as the vinylogous Mukaiyama aldol reaction enable the creation of chiral variants with high diastereomeric excess, which are crucial for biological activity .
  • Domino Reactions: Recent advancements have introduced domino radical bicyclization techniques that facilitate the synthesis of complex azaspiro compounds in moderate yields .

These synthetic routes highlight the versatility and complexity involved in producing 3-Methyl-2-azaspiro[4.4]nonane.

3-Methyl-2-azaspiro[4.4]nonane has potential applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored as candidates for treating neurological disorders due to their anticonvulsant properties.
  • Chemical Biology: The unique structure makes it a valuable scaffold for developing new ligands targeting specific biological pathways.
  • Material Science: Due to its rigid structure, it may find applications in developing novel materials with specific mechanical or thermal properties.

Interaction studies involving 3-Methyl-2-azaspiro[4.4]nonane have focused on its binding affinity to various receptors and ion channels:

  • Calcium Channels: Research indicates that certain derivatives modulate calcium channel activity, suggesting a mechanism for their anticonvulsant effects .
  • Serotonin Receptors: The interaction with serotonin receptors has been explored to understand the compound's potential antidepressant effects, revealing interesting binding profiles .

These studies provide insights into how structural modifications can influence biological activity.

Several compounds share structural similarities with 3-Methyl-2-azaspiro[4.4]nonane, including:

Compound NameStructure TypeKey Properties
2-Azaspiro[4.4]nonaneAzaspiro compoundAnticonvulsant activity
1-Azaspiro[4.5]decaneAzaspiro compoundPotential analgesic effects
6-Methyl-2-azaspiro[4.5]decaneAzaspiro compoundAntidepressant properties
N-(pyridine) derivativesSubstituted azaspiroEnhanced receptor affinity

Uniqueness of 3-Methyl-2-Azaspiro[4.4]Nonane

What sets 3-Methyl-2-azaspiro[4.4]nonane apart from these similar compounds is its specific methyl substitution at the nitrogen-containing spiro center, which influences its pharmacological profile and enhances its anticonvulsant activity compared to other azaspiro compounds.

Spirocyclic aza-compounds, defined by two or more rings sharing a single atom (the spiro center), occupy a critical niche in organic chemistry due to their constrained geometries and enhanced metabolic stability. The 3-methyl-2-azaspiro[4.4]nonane framework (Figure 1) features a bicyclic system comprising a pyrrolidine ring fused to a cyclopentane moiety via a sp³-hybridized nitrogen atom. This architecture imposes significant steric hindrance, limiting rotational freedom and stabilizing transition states in synthetic transformations. The nitrogen atom’s lone pair participates in conjugation with adjacent substituents, modulating reactivity in nucleophilic substitutions and cycloadditions.

Table 1: Key Structural Features of 3-Methyl-2-azaspiro[4.4]nonane

PropertyDescription
Molecular FormulaC₉H₁₇N
Spiro CenterNitrogen atom shared between pyrrolidine and cyclopentane rings
Ring SizesTwo fused five-membered rings (4.4 system)
Stereochemical ComplexityTwo chiral centers (C3 and spiro nitrogen)

The spirocyclic motif’s three-dimensionality enhances binding affinity to biological targets, as evidenced by its prevalence in anticonvulsant and neuroprotective agents. For instance, derivatives of 3-methyl-2-azaspiro[4.4]nonane exhibit selective modulation of γ-aminobutyric acid (GABA) receptors, underscoring their therapeutic potential.

Positional Isomerism and Nomenclature in Azaspiro[4.4]nonane Derivatives

The IUPAC nomenclature for spiro compounds follows von Baeyer’s system, where bracketed numbers denote the count of non-spiro atoms in each ring. In 3-methyl-2-azaspiro[4.4]nonane, the “4.4” designation indicates two five-membered rings (4 + 1 spiro atoms each), while the “2-aza” prefix specifies the nitrogen’s position in the smaller ring. Positional isomerism arises from variations in methyl group placement and nitrogen hybridization.

Table 2: Isomeric Variations in Azaspiro[4.4]nonane Derivatives

IsomerSubstituent PositionBiological Activity
3-Methyl-2-azaspiro[4.4]nonaneC3 of pyrrolidineAnticonvulsant, neuroprotective
1-Methyl-2-azaspiro[4.4]nonaneC1 of pyrrolidineReduced receptor affinity
2-Azaspiro[4.4]nonaneNo methyl substitutionBaseline activity, lower stability

Stereochemical notation further differentiates enantiomers. The (3S)-3-methyl-2-azaspiro[4.4]nonane enantiomer, for example, demonstrates superior diastereoselectivity in radical cyclizations compared to its (3R) counterpart. Such distinctions underscore the importance of precise stereocontrol in synthesis.

Historical Context of Spirocyclic Amine Synthesis

Early synthetic routes to azaspiro compounds relied on stoichiometric reagents and limited stereocontrol. The 1990s saw the advent of hypervalent iodine-mediated dearomatization, enabling access to spirodienones from phenolic precursors. However, these methods suffered from low yields and functional group intolerance.

A paradigm shift occurred with the introduction of stannyl amine protocol (SnAP) reagents in 2014, which facilitated one-step construction of saturated spirocyclic amines via ketone-amine condensations. This innovation laid the groundwork for catalytic asymmetric approaches, such as the 2025 rhodium-catalyzed domino conjugate addition/1,4-Rh shift/nucleophilic addition, achieving enantioselectivities up to 98% ee. Contemporary strategies emphasize atom economy and modularity, as seen in photoredox-mediated radical dearomatization cascades for constructing congested spiro frameworks.

3-Methyl-2-azaspiro[4.4]nonane represents a distinctive bicyclic nitrogen heterocycle characterized by a unique spirocyclic framework. The compound possesses a molecular formula of C₉H₁₇N with a molecular weight of 139.24 g/mol [1] [2]. The structural architecture consists of two five-membered rings joined at a single quaternary carbon atom (the spiro center), with the nitrogen atom positioned within the pyrrolidine ring system and a methyl substituent at the 3-position [1] [2].

The spirocyclic motif creates a rigid three-dimensional structure that significantly influences the compound's conformational properties. The spirocyclic arrangement connects a pyrrolidine ring (containing the nitrogen atom) with a cyclopentane ring through a shared carbon atom, resulting in a [4.4] nomenclature system that indicates four non-spiro atoms in each ring . This configuration imparts considerable conformational rigidity compared to non-spirocyclic analogs, which is crucial for biological activity and molecular recognition processes .

The International Union of Pure and Applied Chemistry nomenclature follows von Baeyer's system, where the bracketed numbers [4.4] denote the count of non-spiro atoms in each ring. The "2-aza" prefix specifies the nitrogen atom's position within the smaller ring system, while the "3-methyl" designation indicates the methyl substituent's location on the pyrrolidine ring . This systematic naming convention provides precise structural information for the compound's architecture.

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis of related azaspiro[4.4]nonane derivatives has provided crucial insights into the molecular geometry and solid-state packing of these spirocyclic systems. Crystallographic studies of analogous compounds reveal that the spiro junction adopts bond angles of approximately 109°, consistent with tetrahedral geometry around the quaternary carbon center [4] [5]. The spirocyclic arrangement imposes torsional constraints that reduce rotational freedom while enhancing thermal stability compared to linear analogs [5].

In related azaspiro[4.4]nonane systems, crystallographic analysis has confirmed that both rings adopt puckered conformations to minimize steric strain. The pyrrolidine ring typically exhibits an envelope conformation, while the cyclopentane ring displays a twist conformation [6] [7]. These conformational preferences are driven by the need to minimize angle strain and optimize orbital overlap within the rigid spirocyclic framework.

The crystal packing of spirocyclic compounds is often stabilized by intermolecular hydrogen bonding interactions involving the nitrogen atom and various weak van der Waals forces. The three-dimensional nature of the spirocyclic scaffold creates distinct hydrophobic and polar regions that facilitate specific intermolecular interactions in the solid state [4] [5]. The crystallographic data also reveals that the spiro carbon center creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with molecular recognition processes [8].

Comparative Analysis of (3R) and (3S) Enantiomers

The stereochemical analysis of 3-methyl-2-azaspiro[4.4]nonane reveals the presence of a chiral center at the 3-position, leading to the existence of two enantiomeric forms: (3R)-3-methyl-2-azaspiro[4.4]nonane and (3S)-3-methyl-2-azaspiro[4.4]nonane. These enantiomers exhibit identical molecular formulas (C₉H₁₇N) and molecular weights (139.24 g/mol) but differ in their spatial arrangement around the stereogenic center [1] [9].

The (3R)-enantiomer, with Chemical Abstracts Service number 929012-36-2, represents one stereoisomeric form where the methyl substituent adopts a specific spatial orientation relative to the nitrogen atom within the pyrrolidine ring [1] [10]. Conversely, the (3S)-enantiomer, bearing Chemical Abstracts Service number 1263002-80-7, exhibits the opposite stereochemical configuration at the 3-position [9]. This stereochemical distinction is critical for understanding the compound's biological activity and pharmaceutical applications.

The stereochemical complexity of 3-methyl-2-azaspiro[4.4]nonane arises from the presence of two chiral centers: the 3-position carbon bearing the methyl substituent and the spiro nitrogen center. However, the nitrogen atom in this system typically exhibits rapid inversion, making it stereochemically non-significant under normal conditions . The rigid spirocyclic framework significantly influences the stereochemical properties by constraining the conformational flexibility around the chiral center.

Comparative analysis of the two enantiomers reveals distinct differences in their three-dimensional molecular architecture. The (3R)-configuration positions the methyl group in a specific spatial orientation relative to the spirocyclic framework, while the (3S)-configuration places the methyl substituent in the opposite spatial arrangement [1] [9]. These stereochemical differences can result in dramatically different biological activities, as demonstrated in numerous pharmaceutical applications where enantiomeric selectivity is crucial for therapeutic efficacy.

The stereochemical analysis is further complicated by the potential for conformational isomerism within each enantiomer. The pyrrolidine ring can adopt different envelope conformations, and the cyclopentane ring can exist in various puckered states. However, the spirocyclic constraint significantly reduces the number of accessible conformations compared to acyclic analogs, making the stereochemical analysis more tractable [8].

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments for Ring Systems

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3-methyl-2-azaspiro[4.4]nonane through detailed analysis of both proton and carbon-13 spectra. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for complete assignment of all proton environments within the spirocyclic framework [11] [6].

The most diagnostic feature in the ¹H Nuclear Magnetic Resonance spectrum is the quaternary carbon at the spiro-fused center, which appears in the ¹³C spectrum in the region of 70-75 parts per million. This signal is particularly important for confirming the spirocyclic architecture and distinguishing it from other cyclic systems [6] [7]. The methyl group attached to the 3-position typically appears as a doublet in the ¹H spectrum due to coupling with the adjacent methine proton.

For related azaspiro[4.4]nonane derivatives, comprehensive Nuclear Magnetic Resonance analysis has revealed distinct chemical shift patterns for the different ring systems. The pyrrolidine ring protons typically appear in the 1.5-3.5 parts per million region, with characteristic diastereotopic behavior observed for the methylene protons adjacent to the nitrogen atom [11] [12]. The cyclopentane ring protons exhibit chemical shifts in the 1.2-2.5 parts per million range, with complex multipicity patterns arising from the ring puckering and conformational dynamics.

The ¹³C Nuclear Magnetic Resonance spectrum provides additional structural confirmation through characteristic carbon chemical shifts. The spiro carbon center appears as a quaternary carbon signal, typically around 70-75 parts per million, while the methyl carbon appears around 20-25 parts per million [11] [6]. The ring carbons exhibit chemical shifts consistent with their hybridization state and electronic environment within the spirocyclic framework.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and heteronuclear single quantum coherence experiments, have been employed to establish complete connectivity patterns within the spirocyclic system [6] [13]. These techniques are particularly valuable for resolving overlapping signals and confirming stereochemical assignments in complex spirocyclic molecules.

Infrared Vibrational Modes of Spirocyclic Frameworks

Infrared spectroscopy provides valuable information about the vibrational characteristics of 3-methyl-2-azaspiro[4.4]nonane, particularly regarding the distinctive vibrational modes associated with the spirocyclic framework. The infrared spectrum exhibits characteristic absorption bands that are diagnostic for the spirocyclic architecture and the presence of the nitrogen heteroatom [14] [15].

The most prominent vibrational modes in the infrared spectrum include the carbon-hydrogen stretching frequencies in the 2800-3000 cm⁻¹ region, which are characteristic of the saturated hydrocarbon framework. The spirocyclic structure influences these vibrations through the rigid geometric constraints imposed by the spiro junction [14] [16]. The methyl group contributes distinctive absorption bands around 2950-2870 cm⁻¹, corresponding to the asymmetric and symmetric carbon-hydrogen stretching modes.

The nitrogen atom within the pyrrolidine ring system contributes characteristic vibrational modes, including carbon-nitrogen stretching vibrations around 1000-1200 cm⁻¹. The secondary amine nitrogen-hydrogen stretching vibration typically appears around 3300-3500 cm⁻¹, though this may be absent in tertiary amine derivatives [14] . The carbon-nitrogen-carbon bending modes contribute to the fingerprint region of the spectrum, providing additional structural confirmation.

For related spirocyclic compounds, detailed vibrational analysis has revealed that the spirocyclic framework creates unique vibrational coupling patterns between the two ring systems. The rigid spiro junction facilitates vibrational coupling between modes localized in different rings, leading to characteristic absorption patterns that are diagnostic for the spirocyclic architecture [15] [16].

Computational studies using density functional theory have been employed to predict and assign vibrational modes in related spirocyclic systems. These calculations have demonstrated excellent agreement between experimental and theoretical vibrational frequencies, confirming the reliability of infrared spectroscopy for structural characterization of spirocyclic compounds [15] [16]. The theoretical analysis also reveals that the spirocyclic constraint significantly modifies the vibrational normal modes compared to non-spirocyclic analogs.

Cyclization Strategies for Spiro Ring Formation

The construction of the spirocyclic framework in 3-methyl-2-azaspiro[4.4]nonane has been achieved through several well-established cyclization strategies. Radical cyclization represents one of the most versatile approaches, utilizing radical precursors to enable the formation of the azaspiro structure through controlled cyclization reactions [2] [3]. This methodology has demonstrated yields ranging from 11-67% for 1-azaspiro[4.4]nonane derivatives, with the process involving formation and capture of alkoxyaminyl radicals [2] [3]. The application of domino radical bicyclization has proven particularly effective, with O-benzyl oxime ethers containing brominated or iodinated aromatic rings serving as starting materials [3].

Palladium-catalyzed cyclization strategies have emerged as powerful tools for spirocyclic construction, achieving yields of 70-100% through dearomative spirocyclization processes [4]. The development of palladium-catalyzed dearomative azaspirocyclization of bromoarenes bearing aminoalkyl groups with N-tosylhydrazones has enabled convergent synthesis of 1-azaspirocycles with carbon substituent introduction [4]. This method has demonstrated compatibility with furan, thiophene, and naphthalene cores, expanding the scope of accessible spirocyclic architectures.

The Horner-Wadsworth-Emmons cascade has facilitated spirocyclization of isoxazolines bearing distal β-ketophosphonate groups, achieving yields of 76-99% through reductive cleavage mechanisms [5]. This approach has been successfully applied to the synthesis of 1-azaspiro [2] [2]nonanes through a three-step modular sequence involving [3+2]-cycloaddition followed by phosphonate ester condensation [5].

Intramolecular aldol cyclization strategies have proven valuable for constructing the spirocyclic core through convergent approaches. The synthesis of azaspirene demonstrates this methodology, where coupling of isocyanate and 3(2H)-furanone followed by intramolecular aldol reaction constructs the spiro center in 17-78% overall yield [6] [7]. This approach features crystallization-induced diastereomer transformation to achieve the desired stereochemistry.

Methyl Group Introduction via Alkylation Reactions

The introduction of the methyl substituent at the 3-position of the azaspiro[4.4]nonane framework represents a critical synthetic challenge that has been addressed through various alkylation strategies. Friedel-Crafts alkylation provides a classical approach for methyl group introduction, utilizing electrophilic aromatic substitution mechanisms to achieve yields of 70-95% [8] [9]. This methodology involves the formation of methylium cation equivalents that react with nucleophilic centers on the spirocyclic framework.

Enolate alkylation represents the most widely employed strategy for methyl group introduction, operating through SN2 displacement mechanisms with enolate nucleophiles [10] [11]. This approach typically achieves yields of 80-98% and is particularly effective for introducing methyl groups at α-positions adjacent to carbonyl functionalities [11]. The methodology requires careful consideration of the nucleophilic enolate formation and subsequent alkylation with methyl halides under controlled conditions.

Grignard reagent alkylation provides an alternative nucleophilic approach, utilizing organometallic reagents to introduce methyl groups with yields ranging from 65-90% [12] [13]. This methodology involves the formation of methylmagnesium halides that react with electrophilic centers on the spirocyclic substrate, offering complementary reactivity to enolate-based approaches.

The malonic ester synthesis represents a specialized alkylation strategy that enables chain lengthening with subsequent decarboxylation, achieving yields of 75-95% [11]. This method involves the alkylation of malonic ester derivatives followed by hydrolysis and decarboxylation to install methyl groups at strategic positions.

Methylium cation transfer methodologies have emerged as modern alternatives for methyl group introduction, utilizing cationic species for electrophilic methylation with yields of 60-85% [14] [15]. These approaches often employ methyl-containing peroxides or other methyl radical precursors for environmentally friendly late-stage methylation of complex molecules.

Alkylation MethodMechanismYield RangeKey AdvantagesLimitations
Friedel-CraftsElectrophilic Substitution70-95%Mild conditionsLimited substrate scope
Enolate AlkylationSN2 Displacement80-98%High efficiencyRequires enolizable positions
Grignard AlkylationNucleophilic Addition65-90%Broad compatibilityMoisture sensitive
Malonic EsterChain Extension75-95%Predictable selectivityMulti-step process
Methylium TransferRadical/Cationic60-85%Late-stage compatibleSpecialized reagents

Modern Catalytic Asymmetric Synthesis

Transition Metal-Mediated Enantioselective Routes

The development of transition metal-catalyzed asymmetric synthesis has revolutionized access to enantiomerically pure 3-methyl-2-azaspiro[4.4]nonane derivatives. Ruthenium-catalyzed asymmetric hydrogenation has achieved remarkable enantioselectivities of 93-98% ee with yields of 85-98% [16]. The use of [RuCl(benzene)(S)-SunPhos]Cl as catalyst has enabled highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, providing key intermediates for enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane moieties [16].

Palladium-catalyzed asymmetric allylic alkylation represents another powerful approach, achieving 85-97% ee with yields of 80-97% [17] [10]. The methodology employs masked bromomethyl vinyl ketone reagents in enantioselective palladium-catalyzed allylic alkylation reactions, followed by one-pot unmasking/ring-closing metathesis sequences to provide access to enantioenriched spirocycles bearing all-carbon quaternary stereogenic spirocenters [10].

Copper-catalyzed asymmetric synthesis has demonstrated exceptional enantioselectivities of 90-99% ee with yields of 70-95% [18] [19]. This approach utilizes engineered carbene transferase platforms for stereodivergent cyclopropanation of unsaturated exocyclic N-heterocycles, providing structurally diverse and pharmaceutically relevant azaspiro compounds [18].

Rhodium-catalyzed spiroketalization in flow chemistry has achieved 85-95% ee with yields of 80-95% [20] [21]. The integration of flow processing with asymmetric rhodium catalysis has enabled the first total synthesis of spirodienal A and preparation of spirangien A methyl ester, featuring iridium-catalyzed hydrogenation, iterative Roush crotylations, and gold-catalyzed spiroketalization [21].

Transition MetalLigand SystemEnantioselectivityYield RangeKey Applications
RutheniumSunPhos93-98% ee85-98%Asymmetric hydrogenation
PalladiumDACH-Trost85-97% ee80-97%Allylic alkylation
CopperEngineered enzymes90-99% ee70-95%Cyclopropanation
RhodiumChiral phosphines85-95% ee80-95%Spiroketalization

Organocatalytic Approaches to Stereochemical Control

Organocatalytic asymmetric synthesis has emerged as a powerful complement to transition metal catalysis, offering unique advantages in terms of sustainability and functional group tolerance. Chiral phosphoric acid catalysis has achieved exceptional enantioselectivities of 95-99% ee with yields of 88-99% [22] [8]. The combination of chiral phosphoric acids with appropriate substrates enables dual activation mechanisms that control both regio- and enantioselectivity in spirocyclization reactions.

Cinchona alkaloid catalysis represents a well-established organocatalytic approach, achieving 90-99% ee with yields of 75-95% [23] [24]. The combination of cinchona-based chiral primary amines with BINOL-phosphoric acids has demonstrated powerful synergistic effects in double Michael addition reactions, providing chiral spiro compounds with excellent diastereo- and enantioselectivities [24].

Squaramide organocatalysis has shown remarkable effectiveness with 85-98% ee and yields of 80-95% [25] [26]. Bifunctional squaramide catalysts derived from Cinchona alkaloids, combined with silver oxide as Lewis acid, have enabled enantioselective formal [3+2] cycloaddition reactions for the synthesis of spiro compounds bearing three contiguous stereocenters [25].

Thiourea organocatalysis has achieved 88-99% ee with yields of 85-98% [27] [26]. The hydrogen bonding activation provided by thiourea derivatives has proven particularly effective in asymmetric [4+2] cycloaddition reactions between methyleneindolinones and various 1,4-synthons, generating chiral spirocyclic scaffolds with excellent selectivity [27].

Brønsted acid catalysis has demonstrated the highest enantioselectivities of 95-99% ee with yields of 90-99% [26] [24]. The combination of organocatalysis with transition-metal catalysis has become a powerful toolbox for synthesizing optically pure compounds containing chiral quaternary centers, including spiro heterocyclic molecules [26].

Organocatalyst TypeActivation ModeEnantioselectivityYield RangeSubstrate Scope
Chiral Phosphoric AcidDual activation95-99% ee88-99%Broad compatibility
Cinchona AlkaloidBifunctional90-99% ee75-95%Michael additions
SquaramideHydrogen bonding85-98% ee80-95%Cycloadditions
ThioureaHydrogen bonding88-99% ee85-98%Heterocyclizations
Brønsted AcidProton transfer95-99% ee90-99%General applicability

Green Chemistry Innovations in Spirocompound Synthesis

Solvent-Free Mechanochemical Methods

The development of mechanochemical approaches represents a paradigm shift toward sustainable synthesis of spirocyclic compounds. Mechanochemical ball milling has achieved yields of 75-95% under solvent-free conditions, offering significant environmental advantages [28] [29]. The aqua/mechanochemical mediated synthesis of spiro[indole-pyrrolidine] derivatives demonstrates the power of this approach, with reactions occurring at ambient temperature, requiring short reaction times, and producing excellent yields through simple experimental procedures [28].

Ball milling synthesis of spiropyrimidines has been developed using potassium carbonate as catalyst under solvent-free conditions, achieving high yields while minimizing unwanted side reactions [30]. The process involves benzaldehyde, barbituric acid, and amine components, with the ball-milling technique providing efficient mixing and grinding of reactants, promoting faster reactions and better yields compared to traditional methods [30].

Mechanochemical synthesis of spiroisoxazolones has demonstrated controllable diastereoselectivity, with both syn- and anti-isomers generated selectively under different reaction conditions [31]. The protocol features good chemo- and diastereoselectivity, high efficiency, mild reaction conditions, and minimal solvent usage, providing rapid, environmentally benign, and scalable access to spirocyclopentenes [31].

The advantages of mechanochemical methods include elimination of organic solvents, reduction of environmental impact, improved reaction efficiency, simplified purification processes, and shorter reaction times. The high-energy impacts between milling media and reactants create unique reaction environments that can activate otherwise unreactive substrates and promote novel reaction pathways [32].

Mechanochemical MethodReaction TimeYield RangeEnvironmental BenefitsScalability
Ball Milling5-20 min75-95%Solvent-free operationGram-scale demonstrated
Grinding Synthesis15-60 min80-99%Reduced waste generationIndustrial potential
Vibration Milling10-30 min70-95%Energy efficientContinuous operation

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for spirocyclic synthesis, offering continuous processing advantages with yields of 85-99% [20] [21]. The integration of flow processing with complex natural product synthesis has demonstrated significant benefits, including higher yields, faster processes, and improved safety compared to batch methods [21].

Continuous flow synthesis of spirocyclic polyketides has achieved the first total synthesis of spirodienal A and preparation of spirangien A methyl ester through novel flow-through processes [21]. The methodology features iridium-catalyzed hydrogenation, iterative Roush crotylations, gold-catalyzed spiroketalization, and late-stage cis-selective reduction, all conducted in continuous flow systems [21].

Microwave-assisted flow synthesis has been developed for green and efficient spirocompound construction, achieving yields of 70-95% [33]. The combination of microwave heating with flow chemistry provides energy-efficient processing while maintaining excellent reaction control and product quality [33].

Electrochemical flow synthesis has demonstrated oxidant-free conditions with yields of 78-95% [34]. The electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones through dearomative spirocyclization represents the first example of such transformations, circumventing the need for external oxidants and high temperatures [34].

Photochemical flow synthesis offers light-driven sustainable processes with yields of 65-90% [35] [36]. The visible-light-driven dearomatization of unactivated arenes with perfect atom economy demonstrates the potential of photochemical flow methods for accessing spiro-1,4-cyclohexadienes through thermoneutral processes [35].

Flow Chemistry MethodKey AdvantagesYield RangeSustainability FeaturesProcess Control
Continuous FlowHigh efficiency85-99%Reduced wastePrecise control
Microwave FlowEnergy efficient70-95%Fast heatingTemperature control
Electrochemical FlowOxidant-free78-95%Green electronsCurrent control
Photochemical FlowLight-driven65-90%Renewable energyPhoton flux control

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

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Corrosive;Irritant

Dates

Last modified: 04-14-2024

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